molecular formula C16H11ClN2O6 B8440324 Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Cat. No.: B8440324
M. Wt: 362.72 g/mol
InChI Key: LHMHSLDEBIORIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate is a useful research compound. Its molecular formula is C16H11ClN2O6 and its molecular weight is 362.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11ClN2O6

Molecular Weight

362.72 g/mol

IUPAC Name

dimethyl 10-chloro-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylate

InChI

InChI=1S/C16H11ClN2O6/c1-24-15(22)8-4-10(20)6-3-7-11(21)5-9(16(23)25-2)19-14(7)12(17)13(6)18-8/h3-5H,1-2H3,(H,18,20)(H,19,21)

InChI Key

LHMHSLDEBIORIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC3=C(C(=C2N1)Cl)NC(=CC3=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.0 g. of dimethylacetylene dicarboxylate is added dropwise to a solution of 5.25 g. of 2-chloro-1,3-diaminobenzene in 100 ml. of methanol at room temperature. The mixture is stirred for 2 hours at room temperature and the resulting yellow solid is collected by filtration. The solid is washed with 20 to 50 ml. of methanol, dried under vacuum at 60° C., and recrystallized from acetone. The tetramethyl[2-chloro-m-phenylene-diamino]dimaleate melts at 202.5°-204.5°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.